molecular formula C10H16N2O3 B14177580 1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, (5R)-

1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, (5R)-

Cat. No.: B14177580
M. Wt: 212.25 g/mol
InChI Key: GMRMMTWQIQIQQU-SNVBAGLBSA-N
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Description

1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, (5R)- is a spirocyclic compound with the molecular formula C10H16N2O3 and a molecular weight of 212.25 g/mol. This compound is characterized by a spirocyclic structure, which consists of two rings sharing a single atom. The spirocyclic framework imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, (5R)- typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with appropriate amines under controlled conditions . The reaction is carried out in an ethanol solution, and the intermediate products are further purified using crystallization techniques. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate larger volumes of reactants and solvents, and advanced purification techniques, such as chromatography and recrystallization, are employed to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, (5R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, (5R)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, (5R)- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features.

    Diazaspiro[4.5]decane with exocyclic double bonds: A related compound with additional double bonds in its structure.

Uniqueness

1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, (5R)- is unique due to its specific spirocyclic structure and the presence of both diaza and acetic acid functional groups. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

2-[(5R)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetic acid

InChI

InChI=1S/C10H16N2O3/c13-8(14)7-12-6-2-4-10(9(12)15)3-1-5-11-10/h11H,1-7H2,(H,13,14)/t10-/m1/s1

InChI Key

GMRMMTWQIQIQQU-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@]2(CCCN(C2=O)CC(=O)O)NC1

Canonical SMILES

C1CC2(CCCN(C2=O)CC(=O)O)NC1

Origin of Product

United States

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